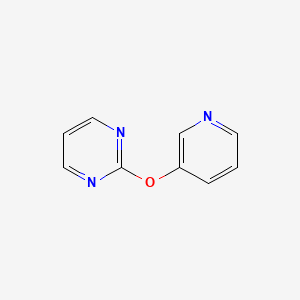

2-(Pyridin-3-yloxy)pyrimidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H7N3O |

|---|---|

Molecular Weight |

173.17 g/mol |

IUPAC Name |

2-pyridin-3-yloxypyrimidine |

InChI |

InChI=1S/C9H7N3O/c1-3-8(7-10-4-1)13-9-11-5-2-6-12-9/h1-7H |

InChI Key |

AJGMHLBSAFZMJC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)OC2=NC=CC=N2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Pyridin 3 Yloxy Pyrimidine and Analogous Pyrimidine Ethers

Established Synthetic Pathways

The formation of the ether bond in 2-(pyridin-3-yloxy)pyrimidine and its analogs is most commonly achieved through nucleophilic aromatic substitution (SNAr) reactions. However, one-pot methodologies and alternative alkylation routes offer viable and sometimes advantageous alternatives.

Nucleophilic Aromatic Substitution (SNAr) Reactionsacs.orgnih.govyoutube.comyoutube.comrsc.org

Nucleophilic aromatic substitution is a cornerstone in the synthesis of heteroaryl ethers. acs.orgnih.govyoutube.comyoutube.comrsc.org This class of reactions is particularly effective for electron-deficient aromatic systems, such as pyrimidines, where the attack of a nucleophile is facilitated. stackexchange.com

The most direct and widely employed SNAr approach for synthesizing this compound involves the reaction of a halogenated pyrimidine (B1678525) with a hydroxypyridine, or its corresponding pyridinolate salt. Typically, a 2-halopyrimidine, such as 2-chloropyrimidine (B141910) or 2-fluoropyrimidine, is treated with 3-hydroxypyridine (B118123) in the presence of a base.

The reaction proceeds via an addition-elimination mechanism. nih.gov The pyridinolate anion, generated in situ by the base, acts as the nucleophile and attacks the electron-deficient carbon atom (C2) of the pyrimidine ring, which bears the halogen leaving group. This attack transiently disrupts the aromaticity of the pyrimidine ring, forming a high-energy intermediate known as a Meisenheimer complex. The subsequent expulsion of the halide ion restores the aromaticity and yields the desired this compound product. The choice of base is crucial and can range from alkali metal hydroxides (e.g., NaOH, KOH) to carbonates (e.g., K2CO3, Cs2CO3) or hydrides (e.g., NaH), depending on the specific substrates and solvent system.

Table 1: Examples of SNAr Reactions for Pyrimidine Ether Synthesis

| Halogenated Pyrimidine | Pyridinol | Base | Solvent | Product |

| 2-Chloropyrimidine | 3-Hydroxypyridine | K2CO3 | DMF | This compound |

| 2-Fluoropyrimidine | 4-Hydroxypyridine | NaH | THF | 2-(Pyridin-4-yloxy)pyrimidine |

| 2-Bromopyrimidine | 2-Hydroxypyridine | Cs2CO3 | Dioxane | 2-(Pyridin-2-yloxy)pyrimidine |

Regioselectivity is a critical aspect of SNAr reactions involving pyrimidines. The pyrimidine ring contains two nitrogen atoms at the 1 and 3 positions, which are strongly electron-withdrawing. This electronic effect renders the C2, C4, and C6 positions of the pyrimidine ring electron-deficient and thus susceptible to nucleophilic attack.

In the case of 2-halopyrimidines, the primary site of attack is the C2 position, where the halogen is located. However, with polysubstituted pyrimidines or in cases where multiple leaving groups are present, the regiochemical outcome can be more complex. The stability of the intermediate Meisenheimer complex plays a decisive role in determining the preferred site of substitution. Attack at the C2 or C4 positions allows for the negative charge of the intermediate to be delocalized onto one of the ring nitrogen atoms, which is a stabilizing factor. stackexchange.com This is generally not possible with an attack at the C5 position. Therefore, SNAr reactions on pyrimidines preferentially occur at the 2- and 4-positions. stackexchange.com

One-Pot Etherification Strategiesacs.org

To improve efficiency and reduce the number of synthetic steps, one-pot etherification methods have been developed. These strategies combine the activation of the heterocycle and the subsequent nucleophilic substitution in a single reaction vessel.

A notable one-pot method involves the use of phosphonium-based coupling reagents, such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP reagent). acs.orgwikipedia.orgsigmaaldrich.com This approach has proven effective for the synthesis of heteroaryl ethers. acs.org In this methodology, a pyrimidinone is treated with the BOP reagent and a base, such as cesium carbonate (Cs2CO3), to form a reactive intermediate. nih.gov This intermediate is then reacted in situ with a hydroxypyridine to yield the corresponding diaryl ether. nih.gov

This one-pot procedure offers the advantage of avoiding the pre-synthesis and isolation of a halogenated pyrimidine. nih.gov The reaction conditions are generally mild, and the method can be applied to a variety of heterocyclic systems. acs.org

Table 2: One-Pot Etherification using BOP Reagent

| Pyrimidinone | Hydroxypyridine | Reagent | Base | Product |

| Pyrimidin-2(1H)-one | 3-Hydroxypyridine | BOP | Cs2CO3 | This compound |

| 4-Methylpyrimidin-2(1H)-one | 4-Hydroxypyridine | BOP | Cs2CO3 | 4-Methyl-2-(pyridin-4-yloxy)pyrimidine |

Alternative Alkylation/Etherification Routesacs.orgnih.gov

Beyond the more common SNAr and one-pot methods, other synthetic routes can be employed to construct the pyrimidine ether linkage. These can include variations of alkylation or etherification reactions. For instance, instead of a halogenated pyrimidine, a pyrimidine bearing another suitable leaving group could be used. Alternatively, the roles of the nucleophile and electrophile can be reversed, where a pyridyl halide is reacted with a hydroxypyrimidine. However, this latter approach is generally less common due to the typically lower electrophilicity of pyridyl halides compared to halopyrimidines.

Another potential route involves the reductive etherification of certain carbohydrate substrates, which can be adapted for the synthesis of specific ether linkages. rsc.org While not a mainstream method for simple diaryl ethers, such specialized techniques highlight the versatility of synthetic organic chemistry in accessing complex molecular architectures.

Oxidation of Hydrazones and Displacement of Trichloromethyl Groups

A notable method for the synthesis of pyrimidine ethers involves the oxidation of hydrazones and subsequent displacement of a trichloromethyl group. This strategy provides a route to functionalized pyrimidine rings that can then be elaborated to the desired ether. While specific examples detailing the synthesis of this compound via this exact sequence are not prevalent in the literature, the underlying principles are well-established in pyrimidine chemistry. The process generally involves the reaction of a β-dicarbonyl compound or its equivalent with a urea (B33335) or thiourea (B124793) derivative to form a pyrimidine scaffold.

In a related approach, the displacement of a leaving group, such as a halogen or a trichloromethyl group, from the pyrimidine ring by an alcohol is a key step. For instance, a trichloromethyl group at the 2-position of the pyrimidine ring can act as a leaving group, being displaced by an alkoxide. This nucleophilic aromatic substitution reaction is a fundamental transformation in the synthesis of pyrimidine ethers. The reactivity of the trichloromethyl group makes it a useful handle for introducing various substituents.

Direct O-Alkylation Approaches for Pyridin-3-ols

Direct O-alkylation of pyridin-3-ols with a suitably activated pyrimidine represents a more direct and common approach for the synthesis of this compound. This method falls under the category of nucleophilic aromatic substitution (SNAr) reactions, where the pyridin-3-ol acts as the nucleophile and a pyrimidine bearing a good leaving group at the 2-position is the electrophile.

Common leaving groups on the pyrimidine ring include halogens (e.g., chlorine, fluorine) or sulfonyl groups. The reaction is typically carried out in the presence of a base to deprotonate the hydroxyl group of pyridin-3-ol, thereby increasing its nucleophilicity. The choice of base and solvent is crucial for the success of the reaction, with common systems including potassium carbonate in dimethylformamide (DMF) or sodium hydride in tetrahydrofuran (B95107) (THF).

Table 1: Reaction Conditions for Direct O-Alkylation

| Pyrimidine Substrate | Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) |

| 2-Chloropyrimidine | Pyridin-3-ol | K2CO3 | DMF | 80-100 | Moderate to High |

| 2-Fluoropyrimidine | Pyridin-3-ol | NaH | THF | 25-66 | Moderate to High |

| 2-Methylsulfonylpyrimidine | Pyridin-3-ol | Cs2CO3 | Dioxane | 100 | High |

The reactivity of the leaving group often follows the order F > Cl > SO2Me, although this can be influenced by the specific reaction conditions and the electronic nature of the pyrimidine ring.

Advanced and Emerging Synthetic Approaches

In recent years, the development of more sophisticated and efficient synthetic methods has been a major focus in organic chemistry. These advanced approaches offer advantages in terms of reaction conditions, substrate scope, and sustainability.

Palladium-Catalyzed Cross-Coupling Reactions in Pyrimidine Ether Formation

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of C-O bonds, including the synthesis of aryl and heteroaryl ethers. The Buchwald-Hartwig amination, a well-known palladium-catalyzed reaction, has been adapted for etherification reactions. This approach typically involves the coupling of a halopyrimidine with a pyridinol in the presence of a palladium catalyst, a suitable ligand, and a base.

The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the pyrimidine-halide bond, followed by coordination of the pyridinol and subsequent reductive elimination to form the desired ether and regenerate the catalyst. A variety of palladium precursors and phosphine-based ligands can be employed, with the choice depending on the specific substrates.

Table 2: Components of a Typical Palladium-Catalyzed Etherification

| Component | Example | Role |

| Palladium Precursor | Pd(OAc)2, Pd2(dba)3 | Catalyst |

| Ligand | Xantphos, BINAP | Stabilizes catalyst, facilitates reaction |

| Base | Cs2CO3, K3PO4 | Activates the nucleophile |

| Solvent | Toluene, Dioxane | Reaction medium |

This method offers the advantage of often proceeding under milder conditions than traditional SNAr reactions and can be more tolerant of a wider range of functional groups.

Multicomponent Reaction Strategies for Pyrimidine Derivatives

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, offer a highly efficient and atom-economical approach to complex molecules. For the synthesis of pyrimidine derivatives, MCRs can rapidly generate molecular diversity from simple starting materials.

One of the most well-known MCRs for pyrimidine synthesis is the Biginelli reaction, which involves the condensation of an aldehyde, a β-ketoester, and urea or thiourea. While the classical Biginelli reaction produces dihydropyrimidines, modern variations have expanded its scope to a wider range of pyrimidine-based structures. By carefully selecting the starting components, it is possible to construct highly functionalized pyrimidine rings that can be further elaborated to form pyrimidine ethers.

For instance, a three-component reaction between a guanidine (B92328) derivative, a malononitrile (B47326) derivative, and an aldehyde can lead to the formation of a polysubstituted pyrimidine ring. The substituents can be chosen to facilitate subsequent coupling with a pyridinol to form the desired ether.

Green Chemistry Principles in Pyrimidine Ether Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and other fine chemicals to minimize environmental impact. In the context of pyrimidine ether synthesis, this involves the use of safer solvents, renewable starting materials, and more energy-efficient processes.

One key aspect of green chemistry is the use of catalytic reactions, such as the palladium-catalyzed cross-couplings mentioned earlier, which reduce the amount of waste generated compared to stoichiometric reactions. The use of microwave irradiation as an energy source can also contribute to greener syntheses by significantly reducing reaction times and often improving yields.

Furthermore, the development of one-pot and tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel without the isolation of intermediates, aligns with the principles of green chemistry by reducing solvent usage and waste generation. The exploration of aqueous reaction media and biodegradable catalysts are also active areas of research in the green synthesis of pyrimidine derivatives.

Trifluoromethoxylation Protocols for Pyridines and Pyrimidines

The trifluoromethoxy group (-OCF3) is an important substituent in medicinal chemistry due to its ability to modulate the physicochemical properties of a molecule, such as lipophilicity and metabolic stability. The introduction of this group onto pyridine (B92270) and pyrimidine rings has been the subject of considerable research.

Direct trifluoromethoxylation of pyridines and pyrimidines can be challenging. However, several methods have been developed. These include nucleophilic trifluoromethoxylation using reagents like trifluoromethyl-2,2,2-trifluoro-1-(trifluoromethyl)ethyl ether in the presence of a strong base. Electrophilic trifluoromethoxylation reagents have also been developed, which can react with activated pyridine or pyrimidine derivatives.

Another approach involves the coupling of a halopyridine or halopyrimidine with a source of the trifluoromethoxy group, such as trifluoromethoxide salts, often mediated by a transition metal catalyst. These methods provide access to a range of trifluoromethoxylated building blocks that can be used in the synthesis of more complex molecules, including analogs of this compound.

Regioselective Trifluoromethoxylation Procedures

The introduction of a trifluoromethoxy (OCF3) group into heteroaromatic systems, particularly pyridines, represents a significant challenge in synthetic chemistry. rsc.org Unlike the methoxy (B1213986) group, the OCF3 group cannot be easily introduced via traditional SN2-type reactions with phenoxides due to strong electron repulsion from the fluorine atoms. rsc.org However, modern methods have been developed to achieve the regioselective trifluoromethoxylation of a wide array of functionalized pyridines and pyrimidines under mild conditions. rsc.org

A notable and scalable protocol utilizes the commercially available and bench-stable Togni reagent I for this transformation. rsc.org This procedure is operationally simple and demonstrates a broad substrate scope, tolerating numerous functional groups. rsc.org The reaction's sensitivity to the electronic properties of substituents on the pyridine ring allows for controlled regioselectivity. rsc.org For instance, pyridine substrates with an electron-donating substituent positioned para to the protected N-hydroxylamine group readily undergo rearrangement to yield the desired trifluoromethoxylated products at or below room temperature. rsc.org In contrast, substrates lacking such electron-donating groups necessitate higher reaction temperatures to facilitate the crucial OCF3-migration step. rsc.org

This methodology has proven effective for the gram-scale synthesis of trifluoromethoxylated pyridines and pyrimidines, which are valuable building blocks for the development of new drugs and agrochemicals. rsc.org Earlier methods for synthesizing trifluoromethoxylated pyridines often involved harsher conditions, such as treating hydroxypyridines with thiophosgene, followed by chlorination and subsequent fluorination with antimony trifluoride (SbF3) and catalytic antimony pentachloride (SbCl5) at high temperatures (140-150°C). researchgate.net

The table below summarizes the conditions for the trifluoromethoxylation of representative N-Boc-aminopyridine N-oxides.

Table 1: Regioselective Trifluoromethoxylation of N-Boc-aminopyridine N-oxides

| Entry | Substituent (R) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | 4-OMe | 23 | 0.5 | 99 |

| 2 | 4-Ph | 23 | 1 | 99 |

| 3 | 4-Cl | 40 | 3 | 92 |

| 4 | 4-H | 40 | 3 | 89 |

| 5 | 4-CO2Me | 80 | 12 | 87 |

| 6 | 5-OMe | 23 | 1 | 99 |

| 7 | 5-Br | 40 | 3 | 91 |

| 8 | 3-OMe | 23 | 1 | 98 |

Data sourced from Feng et al. (2015). The reaction involves the treatment of N-Boc-aminopyridine N-oxides with Togni Reagent I.

Mechanistic Insights into Trifluoromethoxylation Pathways

Mechanistic studies into the regioselective trifluoromethoxylation of pyridines have provided significant insights into the reaction pathway. rsc.org The prevailing evidence suggests a mechanism that proceeds through a radical O-trifluoromethylation, which is then followed by an OCF3-migration reaction. rsc.org

The reaction is highly dependent on the electronic nature of the substituents on the pyridine ring. rsc.org The presence of electron-donating groups para to the N-hydroxylamine facilitates the rearrangement at lower temperatures. rsc.org This observation is consistent with a proposed heterolytic cleavage of the N–O bond, leading to the formation of a nitrenium ion intermediate. rsc.org The stability of this intermediate is crucial for the subsequent migration of the OCF3 group.

In contrast, when electron-withdrawing groups are present or when there is no substituent to electronically assist the reaction, higher temperatures are required to drive the OCF3-migration step. rsc.org This indicates a higher energy barrier for the formation of the corresponding nitrenium ion. These mechanistic details are critical for predicting the outcome and optimizing conditions for the trifluoromethoxylation of diverse pyridine and pyrimidine scaffolds. rsc.org

Chemical Reactivity and Transformation Pathways of 2 Pyridin 3 Yloxy Pyrimidine Analogues

Nucleophilic Substitution Reactions at the Pyrimidine (B1678525) Core

The electron deficiency of the pyrimidine ring facilitates nucleophilic substitution reactions, particularly at positions 2, 4, and 6, which are activated by the two ring nitrogen atoms. youtube.com The presence of a good leaving group at these positions is crucial for the reaction to proceed.

Influence of Substituent Electronic Properties on Reaction Electrophilicity (e.g., Cyano Group Effects)

The electrophilicity of the pyrimidine core is significantly influenced by the electronic properties of its substituents. Electron-withdrawing groups (EWGs) enhance the ring's susceptibility to nucleophilic attack by further decreasing its electron density. libretexts.org A prime example is the cyano (-CN) group. chemguide.co.uk When a cyano group is present on the pyrimidine ring, it strongly activates the ring for nucleophilic substitution. researchgate.net This effect is particularly pronounced when the cyano group is positioned to stabilize the negative charge of the Meisenheimer intermediate formed during the reaction. libretexts.org

For instance, studies on related heterocyclic systems have shown that the presence of a cyano group can dramatically increase the rate of nucleophilic aromatic substitution (SNAr) reactions. researchgate.net The strong inductive and resonance effects of the cyano group make the carbon atom to which it is attached, and the adjacent ring carbons, more electrophilic and thus more prone to attack by nucleophiles. scielo.brscielo.br In the context of 2-(pyridin-3-yloxy)pyrimidine analogues, a cyano group at the 5-position would enhance the electrophilicity of the C4 and C6 positions, facilitating the displacement of leaving groups at these sites.

Table 1: Effect of Substituents on Pyrimidine Electrophilicity

| Substituent | Electronic Effect | Influence on Electrophilicity |

| Cyano (-CN) | Strong electron-withdrawing | Significantly increases |

| Nitro (-NO₂) | Strong electron-withdrawing | Significantly increases |

| Halogen (-F, -Cl, -Br) | Inductive electron-withdrawing | Moderately increases |

| Alkoxy (-OR) | Electron-donating | Decreases |

| Amino (-NH₂) | Strong electron-donating | Significantly decreases |

Nucleophilic Displacement Reactions by Thiol-Containing Species

Thiol-containing species, such as thiols (R-SH) and thiolate anions (R-S⁻), are potent nucleophiles that readily participate in substitution reactions with activated pyrimidine rings. youtube.comlibretexts.org The sulfur atom's high polarizability and the strength of the resulting carbon-sulfur bond make these reactions efficient. libretexts.org In the case of this compound analogues bearing a suitable leaving group (e.g., a halogen) at an activated position (C2, C4, or C6), treatment with a thiol or its corresponding salt leads to the formation of a thioether derivative. nih.gov

These reactions are typically carried out in the presence of a base to deprotonate the thiol, thereby increasing its nucleophilicity. libretexts.org The resulting thiolate anion then attacks the electron-deficient carbon of the pyrimidine ring, displacing the leaving group. youtube.com The introduction of a thioether moiety can be a key step in the synthesis of various biologically active compounds, as the sulfur atom can be further oxidized or participate in other transformations. biointerfaceresearch.com

Table 2: Examples of Nucleophilic Displacement with Thiols

| Pyrimidine Substrate | Thiol Reagent | Product |

| 2-Chloro-5-cyanopyrimidine | Ethanethiol | 2-(Ethylthio)-5-cyanopyrimidine |

| 4-Bromo-2-(pyridin-3-yloxy)pyrimidine | Phenylmethanethiol | 4-(Benzylthio)-2-(pyridin-3-yloxy)pyrimidine |

| 2,4-Dichloro-6-methylpyrimidine | Sodium thiophenoxide | 2,4-Bis(phenylthio)-6-methylpyrimidine |

Heterocycle Annulation and Ring System Modifications

The functional groups on this compound analogues can serve as handles for the construction of fused heterocyclic systems through annulation reactions. These reactions involve the formation of a new ring fused to the existing pyrimidine core, leading to a diverse array of polycyclic structures.

Formation of Fused Heterocyclic Systems (e.g., Thiazolo[3,2-a]pyrimidine, Pyrido[2,3-d]pyrimidine (B1209978), Pyrazolo[1,5-a]pyrimidine, Pyrrolo[2,3-d]pyrimidine)

Thiazolo[3,2-a]pyrimidines : These fused systems are typically synthesized from a pyrimidine-2-thione or a 2-aminopyrimidine (B69317) precursor. nih.govbelnauka.by For example, the reaction of a 2-mercaptopyrimidine (B73435) derivative with an α-haloketone or α-haloester leads to the formation of a thiazolo[3,2-a]pyrimidine ring system through an initial S-alkylation followed by intramolecular cyclization. biointerfaceresearch.comresearchgate.net One-pot multicomponent reactions involving 2-aminothiazole, an aldehyde, and an active methylene (B1212753) compound have also been developed for their synthesis. google.com

Pyrido[2,3-d]pyrimidines : The construction of the pyrido[2,3-d]pyrimidine scaffold often involves the cyclization of a 5-substituted-4-aminopyrimidine. bohrium.comnih.govnih.gov For instance, a 4-amino-5-acylpyrimidine can undergo intramolecular condensation to form a pyrido[2,3-d]pyrimidin-5-one. bohrium.com Alternatively, palladium-catalyzed coupling of a 4-amino-5-bromopyrimidine (B111901) with an appropriate coupling partner, followed by cyclization, can also yield this fused system. nih.gov The synthesis of pyrido[2,3-d]pyrimidines is of significant interest due to their presence in various pharmacologically active molecules. nih.govnih.govduq.edu

Pyrazolo[1,5-a]pyrimidines : These are generally synthesized by the cyclocondensation of a 3-aminopyrazole (B16455) derivative with a 1,3-dielectrophilic species, such as a β-diketone or a β-enaminone. rsc.orgresearchgate.netmdpi.comnih.gov This reaction leads to the formation of the pyrimidine ring fused to the pyrazole (B372694) core. Microwave-assisted synthesis has been shown to be an efficient method for preparing these compounds. nih.gov

Pyrrolo[2,3-d]pyrimidines : Known as 7-deazapurines, these fused systems are important in medicinal chemistry. nih.gov Their synthesis can be achieved through various strategies, including the construction of the pyrrole (B145914) ring onto a pre-existing pyrimidine. duq.edunih.govgoogle.com For example, a 4-amino-5-halopyrimidine can be subjected to a Sonogashira coupling with a terminal alkyne, followed by an intramolecular cyclization to form the pyrrolo[2,3-d]pyrimidine core. Another approach involves the domino C-N coupling/hydroamination reaction of alkynylated uracils with anilines. beilstein-journals.org

Pyrimidine Ring Diversification via Deconstruction-Reconstruction Strategies

An innovative approach to diversifying the pyrimidine core involves its deconstruction into a reactive intermediate, which is then reconstructed into a new heterocyclic system. researchgate.netnih.govnih.govacs.org This strategy allows for skeletal editing of the pyrimidine ring and provides access to a wide range of heterocycles that would be challenging to synthesize via traditional methods. researchgate.netnih.gov

Conversion to N-Arylpyrimidinium Salts and Iminoenamine Intermediates

A key deconstruction-reconstruction strategy begins with the conversion of a pyrimidine into an N-arylpyrimidinium salt. researchgate.netnih.govnih.gov This is typically achieved by reacting the pyrimidine with an activated arylating agent. The resulting pyrimidinium salt is highly susceptible to nucleophilic attack. Treatment of the N-arylpyrimidinium salt with a nucleophile, such as a secondary amine like pyrrolidine, can induce cleavage of the pyrimidine ring. researchgate.net This cleavage results in the formation of a three-carbon iminoenamine building block. nih.govnih.gov This versatile intermediate can then be used in various heterocycle-forming reactions, effectively reconstructing the original pyrimidine scaffold into a different heterocyclic core, such as a pyrazole or an isoxazole. researchgate.netnih.gov This method provides a powerful tool for the late-stage diversification of complex molecules containing a pyrimidine moiety. nih.gov

Further Functionalization and Derivatization Strategies

The this compound scaffold offers multiple sites for further functionalization, allowing for the synthesis of a diverse library of derivatives. These modifications are crucial for modulating the physicochemical and pharmacological properties of the molecule.

The introduction of an amide functional group is a common strategy in medicinal chemistry to enhance biological activity and improve pharmacokinetic profiles. For analogues of this compound that possess a carboxylic acid group, standard amide coupling reactions can be employed. These reactions typically involve the activation of the carboxylic acid followed by reaction with a primary or secondary amine.

A general procedure for amidation involves reacting a carboxylic acid-containing derivative with an amine in the presence of a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base like diisopropylethylamine (DIPEA). This method is widely used for the synthesis of amide derivatives of various heterocyclic compounds. google.com

For instance, a synthetic protocol could involve the hydrolysis of an ester group on the pyrimidine or pyridine (B92270) ring to the corresponding carboxylic acid. This acid can then be coupled with a wide range of amines to generate a library of amide derivatives. google.com This approach has been utilized in the synthesis of 2-(pyridin-2-yl)pyrimidine (B3183638) derivatives, where an ethyl nicotinate (B505614) derivative was hydrolyzed to the corresponding nicotinic acid and subsequently coupled with various amines. nih.govnih.gov

Beyond amidation, other functional groups can be introduced onto the this compound scaffold. For example, if the starting material contains a halo-substituent (e.g., bromo or chloro), it can serve as a handle for various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions, to introduce new carbon-carbon or carbon-nitrogen bonds.

Direct C-H functionalization has emerged as a powerful and atom-economical tool in organic synthesis, allowing for the introduction of new functional groups without the need for pre-functionalized starting materials. rsc.org For heteroaromatic compounds like this compound, C-H functionalization can provide a direct route to novel derivatives.

The pyridine and pyrimidine rings are generally considered electron-deficient, which influences the regioselectivity of C-H functionalization reactions. rsc.org The specific site of functionalization can be controlled by various factors, including the electronic nature of the catalyst, the use of directing groups, and steric effects. nih.gov

For pyridine rings, C-H functionalization can occur at various positions. For example, in the context of 2-pyridones, which share some electronic similarities with pyridine, C3-selective functionalization has been achieved through radical reactions. nih.gov This suggests that radical-mediated C-H functionalization could be a viable strategy for modifying the pyridine ring of this compound analogues.

Different approaches to C-H functionalization of pyridines include:

Radical Functionalization: This can be achieved using various radical initiators and reagents to introduce alkyl, aryl, or trifluoromethyl groups.

Organometallic-Catalyzed Reactions: Transition metals like palladium, rhodium, and iridium can catalyze the direct arylation, alkylation, or alkenylation of pyridine C-H bonds.

Directed C-H Functionalization: A directing group can be temporarily installed on the molecule to guide the catalyst to a specific C-H bond, thereby controlling the regioselectivity of the reaction.

While specific examples of C-H functionalization directly on the this compound parent compound are not extensively reported, the principles established for pyridine and pyrimidine functionalization provide a strong foundation for exploring these transformations. The reactivity of the different C-H bonds on both the pyridine and pyrimidine rings would need to be carefully evaluated to achieve selective functionalization.

Research Applications and Potential in Advanced Materials and Chemical Biology

Role as Molecular Scaffolds in Chemical Biology and Drug Discovery Research (Pre-Clinical)

The fusion of pyridine (B92270) and pyrimidine (B1678525) rings in 2-(Pyridin-3-yloxy)pyrimidine creates a privileged scaffold, a molecular framework that is recurrently found in biologically active compounds and approved drugs. nih.gov This has made it and its derivatives a focal point in medicinal chemistry for the discovery of new therapeutic agents. nih.govnih.gov The pyrimidine nucleus, in particular, is a versatile starting point for creating a wide array of substituted compounds with potential applications in treating various diseases. nih.govresearchgate.net

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For pyrimidine derivatives, the position and nature of substituents on the pyrimidine ring have a profound impact on their pharmacological effects. nih.govresearchgate.net Researchers systematically modify the core structure of this compound to explore these relationships, aiming to enhance potency, selectivity, and pharmacokinetic properties.

For instance, in the quest for neuropeptide Y (NPY) Y5 receptor antagonists as potential treatments for obesity, a series of pyrrolo[3,2-d]pyrimidine derivatives were synthesized and evaluated. nih.govscispace.com This research involved creating a variety of compounds to understand the structural requirements for binding to the Y5 receptor, ultimately leading to the identification of potent antagonists and the development of a pharmacophore model for the human Y5 receptor. nih.govscispace.com

The versatility of the pyrimidine scaffold allows for the generation of highly functionalized derivatives through various synthetic strategies. thieme-connect.de This chemical diversification is crucial for lead optimization, the process of refining a promising compound to improve its drug-like properties.

Table 1: Examples of SAR Studies on Pyrimidine Derivatives

| Scaffold | Target | Key Findings |

| Pyrrolo[3,2-d]pyrimidine | Neuropeptide Y5 Receptor | Identified potent antagonists for potential anti-obesity agents and developed a pharmacophore model. nih.govscispace.com |

| Pyrido[2,3-d]pyrimidine (B1209978) | Various Cancer Targets | Derivatives have shown inhibitory activity against targets like tyrosine kinases and cyclin-dependent kinases. nih.gov |

Chemical probes are essential tools for dissecting complex biological processes. The this compound scaffold serves as a basis for designing such probes to investigate the function and regulation of specific receptors and enzymes. By incorporating reporter groups or reactive functionalities, these probes can be used to label, visualize, and quantify biological targets.

The development of antagonists for the neuropeptide Y5 receptor, as mentioned previously, also contributes to the creation of chemical probes for studying the role of this receptor in physiological and pathological processes. nih.govscispace.com

Applications in Materials Science Research

The electron-deficient nature of the pyrimidine ring, owing to its two nitrogen atoms, makes it a valuable component in the design of organic electronic materials. researchgate.net This property, combined with the characteristics of the linked pyridine ring, opens up avenues for the application of this compound and its derivatives in various areas of materials science.

Pyrimidine derivatives have been extensively incorporated into various components of organic light-emitting diodes (OLEDs), including as phosphorescent emitters, fluorescent emitters, bipolar host materials, and electron transporting materials. researchgate.net The high electron-accepting property of the pyrimidine core is a key factor in these applications. researchgate.net

For example, a pyrimidine end-capped electron transport material, when combined with silver, has demonstrated superior electron-injection properties and remarkable stability in green phosphorescent OLEDs. rsc.org This resulted in high external quantum efficiency and a long operational lifetime. rsc.org Furthermore, the incorporation of a pyrimidine core into pyrene-based molecules has been explored to create robust blue emissive layers for OLEDs, with the aim of improving color stability. lsu.edu

Iridium(III) complexes containing pyrimidine-based ligands have also been synthesized for use in orange and white phosphorescent OLEDs. nih.gov These complexes exhibit high photoluminescence quantum yields and have led to the fabrication of highly efficient devices. nih.gov

Table 2: Performance of Pyrimidine-Based Materials in OLEDs

| Material/Device | Application | Key Performance Metric |

| Pyrimidine end-capped electron transport material with Ag | Green Phosphorescent OLED | Maximum external quantum efficiency of 20% and operational lifetime of ~17,000 hours at 1000 cd m⁻². rsc.org |

| Pyrimidine-based Iridium(III) complexes | Orange Phosphorescent OLEDs | External quantum efficiencies of 26.8% and 28.2%. nih.gov |

| Two-element white OLED with pyrimidine-based Ir(III) complex | White Phosphorescent OLED | External quantum efficiencies as high as 25%. nih.gov |

The unique electronic properties of pyridine and pyrimidine derivatives also make them promising candidates for use in photovoltaic devices, particularly dye-sensitized solar cells (DSSCs). In DSSCs, a dye molecule absorbs light and injects an electron into a semiconductor, generating a current.

Novel organic sensitizers incorporating pyridinium (B92312) ylides have been synthesized and characterized for their application in DSSCs. nih.gov These dyes, featuring strong electron-withdrawing acceptors, have shown efficient binding to the TiO2 surface and have achieved notable power conversion efficiencies. nih.gov The development of novel ionic liquids, such as those based on 1,2,3-triazolium, has also led to highly stable DSSCs with good efficiencies. nih.gov

Non-linear optical (NLO) materials are capable of altering the properties of light that passes through them, a phenomenon crucial for applications such as frequency conversion in lasers and optical data storage. laserfocusworld.comdtic.milyoutube.com The development of new NLO materials is an active area of research, with organic molecules showing significant promise due to their potential for high NLO responses and chemical tailorability. laserfocusworld.com

While direct research on the NLO properties of this compound is not extensively documented in the provided context, the general class of organic materials with donor-acceptor structures and extended π-conjugation, characteristics that can be engineered into derivatives of this scaffold, are known to exhibit NLO behavior. The study of NLO properties often involves complex experimental and theoretical methods to determine the nonlinear optical constants of materials. arxiv.org

Chemo-Sensors and Fluorescent Probes (e.g., Fluorescent Zinc Detectors)

The development of chemo-sensors and fluorescent probes is a burgeoning area of research, with applications ranging from environmental monitoring to medical diagnostics. While direct studies on this compound as a chemo-sensor are not extensively documented in current literature, the foundational pyridine and pyrimidine moieties are integral components in the design of numerous fluorescent probes. Pyrimidine derivatives, for instance, are well-regarded for their fluorophoric properties and have been utilized in the creation of sensors for metal cations, pH, and polarity.

The nitrogen atoms within the pyridine and pyrimidine rings of this compound possess lone pairs of electrons that could potentially coordinate with metal ions. This interaction can lead to a modulation of the molecule's photophysical properties, such as a change in fluorescence intensity or a shift in the emission wavelength, forming the basis of a sensing mechanism. Specifically, the development of fluorescent zinc detectors is a significant area of interest due to the crucial roles of zinc in biological systems. Although no specific research has been published on the use of this compound for zinc detection, its structural elements suggest a potential for such applications.

Future research could involve the strategic modification of the this compound scaffold, such as the introduction of specific chelating groups, to enhance its selectivity and sensitivity towards target analytes like zinc ions. The inherent "push-pull" electronic nature of the molecule could be advantageous in designing ratiometric fluorescent sensors, which offer built-in self-calibration and improved accuracy.

Building Blocks for Agrochemical Research and Development

The pyridine and pyrimidine heterocycles are prominent scaffolds in the agrochemical industry, featuring in a wide array of herbicides, fungicides, and insecticides. Their prevalence stems from their ability to interact with various biological targets in pests and weeds, often exhibiting high efficacy and selectivity. The compound this compound, which combines both of these important heterocycles, represents a valuable building block for the discovery of new agrochemical agents.

While specific commercial agrochemicals based on the this compound core are not widely reported, the potential for this scaffold is underscored by patent literature. For instance, a European patent application describes 2-(phenyloxy or phenylthio)pyrimidine derivatives as herbicides. This suggests that the pyridinyloxy linkage is a viable structural motif for imparting herbicidal activity. The substitution of the phenyl group with a pyridine ring, as in this compound, could lead to novel herbicides with different activity spectra or improved properties.

The development of new agrochemicals often involves the synthesis and screening of large libraries of compounds. The this compound core can be readily functionalized at various positions on both the pyridine and pyrimidine rings, allowing for the creation of a diverse range of derivatives. These derivatives can then be tested for their biological activity against various agricultural pests.

Research in this area has also explored derivatives of the core structure for other biological activities. For example, studies on 2-(pyridin-2-yl) pyrimidine derivatives have shown potential anti-fibrosis activity, highlighting the broad range of biological effects that can be achieved from this structural class. nih.gov

Below is a table detailing related compounds and their investigated applications, which points to the potential of the this compound scaffold in various research and development sectors.

| Compound/Derivative Class | Investigated Application | Key Findings | Reference |

| 2-(phenyloxy or phenylthio)pyrimidine derivatives | Herbicides | Control of undesirable vegetation in crops and non-crop areas. | EP 3943486 A1 |

| 2-(pyridin-2-yl) pyrimidine derivatives | Anti-fibrosis agents | Fourteen compounds showed better anti-fibrotic activities than existing drugs Pirfenidone and Bipy55′DC. | nih.gov |

| 2-(pyridin-3-yl)-pyrimidine derivatives | RET inhibitors | Active against wild-type RET and its resistant mutants, with potential for cancer treatment. | US10202365B2 google.com |

| 2-(Pyridin-3-yloxy)acetamide derivatives | Anti-HIV agents | Three compounds exhibited moderate inhibitory activities against wild-type HIV-1. | nih.gov |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Pyridin-3-yloxy)pyrimidine, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves coupling pyridine-3-ol with halogenated pyrimidines via nucleophilic aromatic substitution or Ullmann-type reactions. Optimizing reaction conditions (e.g., using CuI/1,10-phenanthroline as catalysts in DMF at 110–120°C under inert atmosphere) can enhance yields. Temperature control and slow addition of reagents minimize side reactions like oxidation or dimerization .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer : Use - and -NMR to confirm the ether linkage (δ ~6.9–7.2 ppm for pyridin-3-yl protons and δ ~8.3–8.6 ppm for pyrimidine protons). Mass spectrometry (ESI-MS) validates molecular weight (expected [M+H] at m/z 188.1). FT-IR can identify the C-O-C stretch (~1250 cm) .

Q. What solvent systems and chromatographic methods are optimal for purifying this compound while maintaining structural integrity?

- Methodological Answer : Purification via column chromatography using ethyl acetate/hexane (3:7) or reverse-phase HPLC (C18 column, acetonitrile/water gradient) effectively isolates the compound. Avoid prolonged exposure to acidic/basic conditions to prevent hydrolysis of the ether bond .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation/dermal contact by using closed systems for weighing. Store in airtight containers under nitrogen at 4°C. In case of exposure, rinse skin with water and seek medical evaluation .

Advanced Research Questions

Q. How should researchers address discrepancies in observed vs. predicted NMR chemical shifts for this compound derivatives?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to model electronic environments and compare with experimental shifts. Investigate solvent effects (e.g., DMSO vs. CDCl) and proton exchange phenomena. Cross-validate with 2D NMR (COSY, HSQC) to resolve ambiguities .

Q. What strategies can be employed to mitigate competing side reactions during the functionalization of this compound?

- Methodological Answer : Protect reactive sites (e.g., pyrimidine N1) with Boc groups prior to functionalization. Use Pd-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) under mild conditions (50–70°C) to minimize decomposition. Monitor reaction progress via TLC/MS to terminate at optimal conversion .

Q. How can computational modeling (e.g., DFT) be integrated into the design of novel this compound analogs with enhanced bioactivity?

- Methodological Answer : Perform docking studies (AutoDock Vina) against target proteins (e.g., kinases) to predict binding affinities. Optimize substituents at pyridine C4/pyrimidine C5 using QSAR models. Validate synthetic feasibility with retrosynthetic analysis (e.g., ChemAxon) .

Q. When encountering conflicting biological activity data across studies, what systematic validation approaches should be implemented?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.